molecular formula C10H14ClNO4 B1393967 Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride CAS No. 1211449-17-0

Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride

Cat. No. B1393967
M. Wt: 247.67 g/mol
InChI Key: SFPMZOMIAGBZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride (MAMPA-HCl) is a synthetic compound that has been used in a variety of scientific research applications. MAMPA-HCl is a reversible inhibitor of monoamine oxidase (MAO), an enzyme that plays a major role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. It is also known to have a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments.

Scientific Research Applications

Reaction with Other Compounds

  • Methyl 2-(4-allyl-2-methoxyphenoxy)acetate reacts with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to the formation of corresponding amides and butyl ester of the related acid, which resists aminolysis. This indicates its potential in complex chemical synthesis processes (Novakov et al., 2017).

Antimycobacterial Activity

  • A series of phenoxyacetic acid derivatives, including compounds similar to Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride, have shown notable in vitro activity against Mycobacterium tuberculosis. This highlights its potential use in developing antimycobacterial agents (Ali & Shaharyar, 2007).

Synthesis of Radiopharmaceuticals

  • The compound has been used in the synthesis of radiolabeled compounds, such as [14C]-batanopride, indicating its utility in creating diagnostic agents or drugs for medical imaging (Standridge & Swigor, 1991).

Herbicidal Applications

  • Geometrical isomers of a compound structurally related to Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride exhibited herbicidal effects on broadleaf weeds in soybeans. This suggests potential applications in agriculture (Hayashi & Kouji, 1990).

Brown Adipose Tissue Stimulation

  • Certain ester compounds, including one similar to Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride, have been identified as selective beta 3-adrenergic agonists of brown adipose tissue and thermogenesis in rats. This suggests potential use in obesity and diabetes treatment (Howe et al., 1992).

properties

IUPAC Name

methyl 2-(3-amino-4-methoxyphenoxy)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-13-9-4-3-7(5-8(9)11)15-6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPMZOMIAGBZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.